16-Deethylindanomycin is a novel pyrrole-ether antibiotic produced by the actinobacterium Streptomyces setonii. This compound is structurally related to indanomycin and has garnered interest due to its potential applications in combating antibiotic-resistant bacteria. The compound was first reported in the literature under the name omomycin in 1990, highlighting its significance in the field of natural product chemistry and antibiotic discovery .
The primary source of 16-Deethylindanomycin is the fermentation of Streptomyces setonii, which is known for producing various bioactive compounds, including other antibiotics. The isolation and characterization of this compound have been facilitated by advancements in genomic mining techniques that correlate gene clusters with specific metabolites, enabling the identification of new antibiotic candidates .
16-Deethylindanomycin is classified as a pyrrole-ether antibiotic, which places it within a broader category of polyether antibiotics known for their diverse biological activities. These compounds are characterized by their ability to form complexes with cations, which is crucial for their antimicrobial action .
The synthesis of 16-Deethylindanomycin involves several steps, primarily derived from the biosynthetic pathways of its precursor compounds. The production process typically includes:
Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structure and confirm the identity of 16-Deethylindanomycin during its synthesis. These methods help in determining the stereochemistry and functional groups present in the molecule .
The molecular structure of 16-Deethylindanomycin can be described as follows:
The chemical formula for 16-Deethylindanomycin is C₁₆H₁₅Cl₃N₂O, indicating the presence of chlorinated carbons and nitrogen within its structure. The molecular weight is approximately 360.66 g/mol .
16-Deethylindanomycin undergoes various chemical reactions typical of pyrrole-containing compounds:
The stability and reactivity of 16-Deethylindanomycin can be influenced by environmental factors such as pH and temperature, which are critical considerations during synthesis and application .
The mechanism of action of 16-Deethylindanomycin primarily involves:
Studies have shown that 16-Deethylindanomycin exhibits significant antibacterial activity against Gram-positive bacteria, with potential implications for treating infections caused by resistant strains .
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) that provide insights into functional groups present within the compound .
16-Deethylindanomycin has several notable applications:
16-Deethylindanomycin (A83094A) is biosynthesized by Streptomyces setonii, with its genetic machinery organized into a contiguous ~80 kb biosynthetic gene cluster (BGC) designated as the idm cluster [1] [3]. This cluster exhibits a modular architecture typical of hybrid polyketide-nonribosomal peptide systems, housing five polyketide synthase (PKS) genes alongside 18 additional open reading frames (Table 1) [3] [5]. The PKS system lacks a canonical thioesterase (TE) domain at its C-terminus, instead featuring an incomplete module containing an unusual cyclase domain hypothesized to catalyze the intramolecular cyclization forming the characteristic pyrroloketoindane scaffold [3] [8].
Table 1: Core Genes within the 16-Deethylindanomycin (idm) Biosynthetic Gene Cluster
Gene | Predicted Function | Domain/Characteristics | Functional Evidence |
---|---|---|---|
idmA-E | Polyketide Synthase | Modular PKS (5 genes), missing terminal TE | Deletion abolishes production [3] |
idmH | Cyclase | Putative Diels-Alderase | ΔidmH mutant accumulates linear shunt products [5] |
idmK | Halogenase | FAD-dependent | Required for chlorination in indanopyrroles [5] |
idmO | Oxidase | Cytochrome P450 | Homolog involved in C16 oxidation/decarboxylation [7] |
idmR | Transcriptional Regulator | SARP-family | Putative pathway-specific activator |
Regulatory elements within the cluster include pathway-specific Streptomyces Antibiotic Regulatory Proteins (SARPs) binding to conserved upstream promoter sequences. Furthermore, the cluster is subject to global regulatory networks mediated by γ-butyrolactone receptors, which sense population density and coordinate secondary metabolite production in response to environmental cues [7]. Disruption of the idmH gene, encoding a putative Diels-Alder cyclase, halts indane ring formation and leads to the accumulation of linear tetraene intermediates (e.g., indanomycins B-E), confirming its pivotal role in scaffold maturation [5].
Following assembly of the polyketide backbone by the PKS machinery, 16-Deethylindanomycin undergoes several enzyme-catalyzed tailoring modifications that define its final structure and bioactivity:
Table 2: Key Tailoring Enzymes and Modifications in 16-Deethylindanomycin Biosynthesis
Tailoring Step | Enzyme (Gene) | Chemical Transformation | Substrate Specificity/Flexibility |
---|---|---|---|
Cyclization | Putative Diels-Alderase (idmH) | Intramolecular [4+2] Cycloaddition | High specificity for native polyene chain; ΔidmH yields linear tetraenes (Ind B-E) [5] |
Halogenation | FAD-Dependent Halogenase (idmK) | Electrophilic Chlorination (C-5 of pyrrole) | Regiospecific; accepts Br⁻, I⁻ in vitro yielding bromo/iodo analogs [5] [8] |
C16 Modification | Cytochrome P450 (idmO) | Oxidative Decarboxylation (removes C16 ethyl) | Acts late on cyclized scaffold; defines "16-deethyl" [5] [7] |
Esterification | Methyltransferase (idmM) | O-Methylation of C1 carboxylate | Forms methyl ester derivative [4] |
The substrate flexibility of specific tailoring enzymes, particularly IdmK (halogenase) and IdmM (methyltransferase), contributes significantly to the structural diversity observed within the indanomycin class, yielding derivatives like chlorinated indanopyrroles and methyl esters [4] [5] [8].
BGCs encoding indanomycin-class metabolites exhibit a conserved evolutionary core across diverse Streptomyces species, including S. setonii (16-deethylindanomycin), S. antibioticus (indanomycin), and marine Streptomyces spp. (indanopyrroles) [3] [5] [7]. This core encompasses the minimal PKS genes (idmA-E homologs), the cyclase gene (idmH homolog), and genes encoding essential tailoring enzymes like the P450 (idmO homolog) [3] [7].
However, significant genetic variation occurs primarily in regions encoding tailoring enzymes and regulatory elements, driving structural diversification:
This evolutionary pattern – a conserved core for scaffold production coupled with variable tailoring regions – facilitates the generation of structurally distinct yet biosynthetically related compounds like 16-deethylindanomycin, indanomycin, iso-16-deethylindanomycin, and the halogenated indanopyrroles. The functional preservation of the cyclization machinery (idmH) underscores its fundamental role in defining the indanomycin structural class [3] [5] [7].
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